1H and 13C NMR spectra data for 1-bromo-3-ethoxy-5-methoxybenzene
1H and 13C NMR spectra data for 1-bromo-3-ethoxy-5-methoxybenzene
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-bromo-3-ethoxy-5-methoxybenzene
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing granular insights into the chemical environment of individual atoms. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra for 1-bromo-3-ethoxy-5-methoxybenzene. Designed for researchers and drug development professionals, this document synthesizes theoretical predictions based on fundamental principles with a practical, field-proven protocol for data acquisition and analysis. We will explore the causal relationships between molecular structure and spectral output, detail a self-validating experimental workflow, and provide authoritative references to ground the scientific discussion.
Introduction: The Molecular Subject
1-bromo-3-ethoxy-5-methoxybenzene is a polysubstituted aromatic compound. Its structure is characterized by a benzene ring with three substituents: a bromine atom, an ethoxy group (-OCH₂CH₃), and a methoxy group (-OCH₃) arranged in a 1, 3, 5 pattern. This substitution pattern dictates the molecule's symmetry and the electronic environment of each nucleus, which are the primary determinants of its NMR spectrum. Understanding these spectra is crucial for confirming its identity, assessing its purity, and predicting its chemical behavior.
Molecular Formula: C₉H₁₁BrO₂[1] Molecular Weight: 231.09 g/mol [1]
Theoretical Framework and Spectral Prediction
Before analyzing experimental data, a robust theoretical prediction provides a framework for spectral assignment. This approach relies on understanding symmetry, substituent effects, and spin-spin coupling.
Molecular Symmetry and Expected Signal Count
The 1,3,5-substitution pattern of 1-bromo-3-ethoxy-5-methoxybenzene results in a plane of symmetry that bisects the bromine atom and the C2-C1-C6 bond angle. This symmetry simplifies the spectra by rendering certain nuclei chemically equivalent.
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¹H NMR: There are three distinct aromatic protons (H-2, H-4, H-6). Due to symmetry, the H-2 and H-6 protons are equivalent. Therefore, we predict three signals for the aromatic region. Additionally, the ethoxy group will show two distinct signals (-CH₂- and -CH₃), and the methoxy group will show one (-CH₃). In total, six distinct proton signals are expected.
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¹³C NMR: The benzene ring has six carbons. The symmetry makes the C-2 and C-6 carbons equivalent, as well as the C-4 and C-5 carbons. However, the substituents at C-1, C-3, and C-5 make all six aromatic carbons non-equivalent. Therefore, we expect six aromatic carbon signals. The ethoxy group contributes two aliphatic signals (-CH₂- and -CH₃), and the methoxy group adds one (-OCH₃). A total of nine distinct carbon signals are predicted.[2][3]
Substituent Effects on Chemical Shifts
The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. Substituents on a benzene ring modulate the electron density through inductive and resonance effects, causing shielding (upfield shift to lower ppm) or deshielding (downfield shift to higher ppm).[4][5]
-
Methoxy (-OCH₃) and Ethoxy (-OCH₂CH₃) Groups: These are powerful electron-donating groups (EDGs) through resonance, donating lone-pair electron density into the aromatic π-system.[5][6] This increases electron density primarily at the ortho and para positions, causing significant shielding of the attached protons and carbons.
-
Bromine (-Br): Bromine is an electronegative atom, making it electron-withdrawing by induction. However, it possesses lone pairs that can be donated through resonance. For halogens, the inductive effect typically outweighs the resonance effect, making it a net deactivating group, which deshields the attached carbon.[5]
Predicted ¹H NMR Spectrum
-
Aromatic Region (δ 6.0-7.5 ppm): Aryl protons typically resonate between 6.5 and 8.0 ppm.[7] The strong shielding from the two alkoxy groups will shift these protons upfield.
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H-2/H-6: These protons are ortho to the bromine and ortho to the methoxy and ethoxy groups, respectively. They will experience competing effects but are expected to be the most downfield of the aromatic signals. They will appear as a triplet or a doublet of doublets due to coupling with H-4.
-
H-4: This proton is situated between the two strongly electron-donating alkoxy groups (ortho to both). It is expected to be the most shielded (furthest upfield) of the aromatic protons. It will appear as a triplet with a small meta-coupling constant (Jmeta ≈ 2-3 Hz).[8]
-
-
Aliphatic Region (δ 1.0-4.5 ppm):
-
Ethoxy -OCH₂-: Protons on a carbon adjacent to an ether oxygen are deshielded and typically appear between 3.4-4.5 ppm.[9] This signal will be a quartet due to coupling with the adjacent -CH₃ group (n+1 rule, 3+1=4).
-
Methoxy -OCH₃: This signal will appear as a sharp singlet, typically around 3.8 ppm, as there are no adjacent protons to couple with.
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Ethoxy -CH₃: These protons are further from the electronegative oxygen and will be the most upfield signal. This signal will be a triplet due to coupling with the adjacent -CH₂- group (n+1 rule, 2+1=3).
-
Predicted ¹³C NMR Spectrum
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Aromatic Region (δ 90-165 ppm): Aromatic carbons resonate from approximately 120-150 ppm.[7][10] Carbons directly attached to electronegative substituents (ipso-carbons) are significantly affected.
-
C-1 (C-Br), C-3 (C-OEt), C-5 (C-OMe): These ipso-carbons will be found at the extremes of the aromatic region. The carbons bonded to oxygen (C-3, C-5) will be significantly deshielded and appear far downfield (~160 ppm).[3] The C-Br carbon will also be downfield but typically less so than C-O.
-
C-2, C-6, C-4: These carbons bearing protons will be strongly shielded by the EDGs and are expected to appear at the lower end of the aromatic region (95-110 ppm).
-
-
Aliphatic Region (δ 10-70 ppm):
-
Ethoxy -OCH₂-: Carbons adjacent to an ether oxygen typically resonate between 50-80 ppm.[9]
-
Methoxy -OCH₃: The methoxy carbon signal is expected in a similar range, often around 55-60 ppm.
-
Ethoxy -CH₃: This terminal methyl carbon will be the most shielded carbon, appearing far upfield, typically between 10-15 ppm.[11]
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Experimental NMR Data
The following tables summarize the predicted NMR data for 1-bromo-3-ethoxy-5-methoxybenzene, typically recorded in a solvent like deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~6.55 | d | ~2.2 | 2H | H-2, H-6 |
| ~6.35 | t | ~2.2 | 1H | H-4 |
| ~4.02 | q | ~7.0 | 2H | -OCH₂CH₃ |
| ~3.78 | s | - | 3H | -OCH₃ |
| ~1.40 | t | ~7.0 | 3H | -OCH₂CH₃ |
Table 2: ¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~161.0 | C-5 (C-OMe) |
| ~159.5 | C-3 (C-OEt) |
| ~114.0 | C-1 (C-Br) |
| ~108.0 | C-6 |
| ~106.5 | C-2 |
| ~100.0 | C-4 |
| ~64.0 | -OCH₂CH₃ |
| ~55.5 | -OCH₃ |
| ~14.8 | -OCH₂CH₃ |
Experimental Protocol: A Self-Validating Workflow
Acquiring high-quality, reproducible NMR data requires a meticulous and standardized protocol.
Step 1: Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the analyte. Deuterated chloroform (CDCl₃) is an excellent first choice for many organic compounds due to its solvency and low interference.[12]
-
Concentration:
-
Transfer: Using a clean glass pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure the sample height is adequate (typically 4-5 cm) for proper positioning within the NMR probe.[13]
-
Cleaning: Thoroughly wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or ethanol to remove any dust or fingerprints.[13]
Step 2: NMR Spectrometer Operation
This protocol assumes a modern Fourier-transform NMR spectrometer.
-
Sample Insertion: Place the NMR tube into a spinner turbine, adjust its depth using a depth gauge, and insert it into the magnet.
-
Locking: The spectrometer's field/frequency lock system will engage, using the deuterium signal from the solvent to maintain a stable magnetic field throughout the experiment.[13]
-
Shimming: The magnetic field must be homogenized across the sample volume. This process, called shimming, is critical for achieving sharp spectral lines and high resolution. Modern spectrometers utilize automated shimming routines (e.g., TopShim).[13][14]
-
Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed (e.g., ¹H or ¹³C) to ensure maximum signal transmission and sensitivity.[13]
Step 3: Data Acquisition
-
¹H Spectrum:
-
Load a standard proton acquisition pulse program.
-
Set the spectral width to cover the expected range (e.g., -2 to 12 ppm).
-
Set the number of scans (NS). For a sample of this concentration, 8 to 16 scans are typically sufficient.
-
Initiate acquisition.
-
-
¹³C Spectrum:
-
Load a standard carbon acquisition pulse program with proton decoupling (e.g., zgpg30).
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
Set the number of scans. This will be significantly higher than for ¹H NMR (e.g., 1024 scans or more) depending on the concentration.
-
Initiate acquisition.
-
Step 4: Data Processing
-
Fourier Transform (FT): The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: A polynomial function is applied to correct any distortions in the spectral baseline.
-
Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak is set to 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.[14]
-
Integration: For the ¹H spectrum, the area under each signal is integrated to determine the relative ratio of protons contributing to each signal.
Visualizations
Molecular Structure and Atom Numbering
The following diagram illustrates the structure of 1-bromo-3-ethoxy-5-methoxybenzene with systematic numbering for NMR assignment.
Caption: Molecular structure of 1-bromo-3-ethoxy-5-methoxybenzene.
NMR Experimental Workflow
This diagram outlines the logical flow from sample to final spectrum.
Caption: Standardized workflow for NMR spectroscopic analysis.
References
-
Full article: 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound. [Link]
-
Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]
-
The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]
-
Video: NMR Spectroscopy of Benzene Derivatives. JoVE. [Link]
-
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. City College of New York. [Link]
-
How To Prepare And Run An NMR Sample. ALWSCI. [Link]
-
Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry. [Link]
-
A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. NIST. [Link]
-
Effect of substituents on the chemical shift of benzylic protons. Canadian Science Publishing. [Link]
-
Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]
-
How to predict the 13C NMR spectrum of a compound. YouTube. [Link]
-
NMR Protocols and Methods. Springer Nature Experiments. [Link]
-
Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. [Link]
-
Basic Experiment Setup and Basic NMR Spectrometer Operation. University of Wyoming. [Link]
-
8.5: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]
-
Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. The Journal of Chemical Physics. [Link]
-
Lecture 13: Experimental Methods. Harvard University. [Link]
-
15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
13C NMR Spectroscopy. University of Oxford. [Link]
-
18.9: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]
-
How to Get a Good 1H NMR Spectrum. University of Rochester. [Link]
-
NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate. [Link]
-
Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. savemyexams.com [savemyexams.com]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jove.com [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. How To [chem.rochester.edu]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. pydio.campus.nd.edu [pydio.campus.nd.edu]
